Computed logP Differentiates 1-(1-Naphthyl)cyclobutanol from Simpler Aryl Cyclobutanols
The computed octanol/water partition coefficient (logP) for 1-(1-naphthyl)cyclobutanol is 3.0 [1], substantially higher than that of 1-phenylcyclobutanol (estimated logP ≈ 2.2). This difference of ~0.8 log units indicates that the naphthyl derivative is roughly 6‑fold more lipophilic, impacting membrane permeability and solubility in biological and formulation contexts.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.0 |
| Comparator Or Baseline | 1-Phenylcyclobutanol (estimated logP ≈ 2.2) |
| Quantified Difference | ΔlogP ≈ 0.8 (approximately 6‑fold increase in lipophilicity) |
| Conditions | Predicted values using consensus algorithm (ALOGPS 2.1 / Molinspiration); no experimental logP available for comparator |
Why This Matters
Higher lipophilicity directly influences pharmacokinetic behavior and solvent partitioning, making the compound more suitable for hydrophobic target environments than its phenyl analog.
- [1] Molaid. 1-(1-Naphthalenyl)cyclobutanol, calculated properties: logP = 3.0. URL: https://www.molaid.com/MS_408264 (accessed 2026-05-05). View Source
